molecular formula C4H12N2O2S B13223440 3-amino-N-methylpropane-1-sulfonamide

3-amino-N-methylpropane-1-sulfonamide

Cat. No.: B13223440
M. Wt: 152.22 g/mol
InChI Key: OXIUGKFUBWICRY-UHFFFAOYSA-N
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Description

3-amino-N-methylpropane-1-sulfonamide is an organosulfur compound with the molecular formula C₄H₁₂N₂O₂S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-methylpropane-1-sulfonamide typically involves the reaction of a sulfonyl chloride with an amine. One common method is the reaction of propane-1-sulfonyl chloride with methylamine under basic conditions. The reaction proceeds as follows:

    Reactants: Propane-1-sulfonyl chloride and methylamine.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The sulfonyl chloride is added dropwise to a solution of methylamine in an appropriate solvent (e.g., dichloromethane) at low temperature to control the exothermic reaction. The mixture is then stirred at room temperature for several hours.

    Product Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

3-amino-N-methylpropane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-methylpropane-1-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with molecular targets such as proteins or nucleic acids. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-benzyl-N-methylpropane-1-sulfonamide
  • 3-amino-N-methylpropane-1-sulfonamide hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and stability under various conditions.

Properties

Molecular Formula

C4H12N2O2S

Molecular Weight

152.22 g/mol

IUPAC Name

3-amino-N-methylpropane-1-sulfonamide

InChI

InChI=1S/C4H12N2O2S/c1-6-9(7,8)4-2-3-5/h6H,2-5H2,1H3

InChI Key

OXIUGKFUBWICRY-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCCN

Origin of Product

United States

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